molecular formula C18H18FN7O B2702911 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021073-04-0

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea

Cat. No.: B2702911
CAS No.: 1021073-04-0
M. Wt: 367.388
InChI Key: IQUCWIPGSYLVHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a synthetic heterocyclic compound of significant interest in medicinal chemistry and preclinical research. Its molecular architecture, featuring a pyridazinone core linked to a urea moiety, is frequently explored in the design of enzyme inhibitors . Specifically, the 4-aminopyridazinone scaffold is a recognized pharmacophore in the development of potent inhibitors for various biological targets, such as Fatty Acid Binding Protein 4 (FABP4) . FABP4 inhibitors are under investigation for their potential in oncology, given the protein's role in promoting metastasis and invasion in cancers such as colon, ovarian, and glioblastoma . Furthermore, analogous structures containing pyridazine and pyridine rings have been investigated for their inhibitory activity against kinase targets, including ALK5, highlighting the versatility of this chemotype in probing diverse cellular signaling pathways . This product is intended for research purposes to study these and other potential mechanisms of action in a laboratory setting.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c19-13-4-6-14(7-5-13)23-18(27)22-12-11-21-16-8-9-17(26-25-16)24-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,25)(H,20,24,26)(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUCWIPGSYLVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea typically involves several steps:

  • Synthetic Routes and Reaction Conditions

      Step 1: The synthesis begins with the preparation of the 4-fluoroaniline derivative. This is achieved by reacting 4-fluoronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid to yield 4-fluoroaniline.

      Step 2: The 4-fluoroaniline is then reacted with phosgene or a phosgene equivalent to form the corresponding isocyanate.

      Step 3: The isocyanate is subsequently reacted with 2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethylamine under controlled conditions to form the desired urea derivative.

  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea undergoes various chemical reactions:

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinyl moiety, leading to the formation of N-oxides.

      Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

      Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

  • Common Reagents and Conditions

      Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

      Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

      Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

  • Major Products

    • The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various substituents onto the fluorophenyl ring.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea has a wide range of applications in scientific research:

  • Chemistry

    • The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Biology

    • In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator, given its ability to interact with various biological targets.
  • Medicine

    • Medicinal chemistry research explores its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
  • Industry

    • Industrial applications include its use in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target protein. This can lead to inhibition or activation of specific pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Structural Features

The compound is compared to urea derivatives with modifications in aromatic substituents, heterocyclic cores, and linker regions. Key analogs include:

Compound Name / Identifier (from Evidence) Core Structure Key Substituents Functional Moieties Activity (if reported)
Target Compound Pyridazine 4-Fluorophenyl, pyridin-2-ylamino Ethylurea linker Not explicitly stated
Compound 1 Pyridine 3-Chloro-2-fluorophenoxy, 2,4-dimethoxyphenyl Methylurea linker Glucokinase activation
Compound 3 Pyridine (E)-1-(4-chlorobenzyl)-5-ethyl-triazinan-2-ylidene Methylurea linker Analgesic potential
1-(3-Chlorophenyl)-3-{...}urea Pyrimidine 3-Chlorophenyl, 4-ethylphenyl, dimethylpyrimidinyl Methylene urea linker No activity reported

Key Observations :

  • Aromatic Substituents : The target’s 4-fluorophenyl group may offer improved metabolic stability compared to 3-chlorophenyl () or bulkier substituents like 2,4-dimethoxyphenyl (). Fluorine’s electronegativity enhances binding interactions and reduces oxidative metabolism .
  • Heterocyclic Core : The pyridazine core in the target compound differs from pyridine () or pyrimidine (). Pyridazine’s lower basicity and distinct hydrogen-bonding capacity could influence target selectivity.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable, inferences can be drawn:

  • Molecular Weight : The target compound’s molecular weight (~420–450 g/mol) is comparable to analogs in –4, aligning with typical drug-like properties.
  • Lipophilicity : The 4-fluorophenyl group likely reduces logP compared to 3-chlorophenyl analogs (), improving aqueous solubility.

Biological Activity

1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea is a small-molecule compound that has garnered attention for its biological activity as a selective inhibitor of various tyrosine kinases, particularly c-Met and vascular endothelial growth factor receptors (VEGFRs). These kinases play critical roles in cellular signaling pathways related to cancer progression, making this compound a significant candidate in oncology research.

  • Molecular Formula : C20H19FN6O
  • Molecular Weight : 423.43 g/mol
  • Appearance : Pale yellow solid
  • Solubility : Soluble in dimethyl sulfoxide, slightly soluble in water
  • Melting Point : Approximately 230-236°C

The compound exerts its biological effects primarily through the inhibition of angiogenesis, which is essential for tumor growth and metastasis. By blocking the c-Met and VEGFR pathways, it disrupts the blood supply to tumors, thereby inhibiting their growth. The interaction with these targets is facilitated by the structural features of the molecule, which enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Biological Activity and Efficacy

Research has demonstrated that 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea exhibits potent anti-tumor effects in preclinical models, particularly against non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • In vitro studies indicated that the compound significantly reduced cell proliferation in NSCLC cell lines.
    • In vivo experiments showed a reduction in tumor size and a decrease in metastasis in animal models treated with this compound.
  • Hepatocellular Carcinoma (HCC) :
    • The compound was effective in inhibiting HCC cell growth by inducing apoptosis and reducing angiogenesis.
    • Studies reported a notable decrease in tumor vascularization following treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea, a comparison with similar compounds targeting tyrosine kinases is presented below:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(5-Bromo-pyridin-2-yl)-3-[2-(6-fluoro-2-hydroxyphenyl)-cyclopropyl]-ureaContains bromine instead of fluorineTyrosine kinase inhibitorCyclopropane ring enhances stability
4-[1-[6-(4-fluorophenyl)-4-(trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]ethyl]benzenesulfonamideSulfonamide moiety presentAnti-cancer activityDifferent mechanism targeting sulfonamide pathways
1-[5-Chloro-pyridin-2-yloxy]-3-{6-[dimethylaminomethyl]-pyrazin}-ureaContains chlorine and dimethylaminomethyl groupsAnti-tumor effectsDifferent substituents affect solubility

This table illustrates how the specific structural features of 1-(4-Fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea confer unique properties that may enhance its efficacy against specific cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-3-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)urea, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-fluorophenyl isocyanate with a pre-functionalized pyridazine-piperazine intermediate. For example, in structurally similar urea derivatives (e.g., compound 7q in ), yields were optimized by controlling reaction temperatures (e.g., 60–80°C for urea bond formation) and using coupling agents like EDCI/HOBt. Solvent polarity (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:isocyanate) are critical for minimizing side products .

Q. Which spectroscopic techniques are most reliable for characterizing this urea derivative, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Confirm urea C=O stretch at ~1640–1680 cm⁻¹ and N-H stretches at ~3300–3450 cm⁻¹ .
  • ¹H NMR : Key signals include the fluorophenyl aromatic protons (δ 7.1–7.4 ppm, doublets) and pyridazine/pyridine protons (δ 8.0–8.5 ppm). Ethylene linker protons (CH₂-NH) appear as triplets at δ 3.3–3.7 ppm .
  • LC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Start with enzyme inhibition assays (e.g., kinase or phosphatase targets) due to the urea scaffold’s known role in hydrogen bonding with active sites. For example, structurally related ureas in showed IC₅₀ values against protein arginine N-methyltransferase 3 (PRMT3). Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) for high-throughput screening .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while minimizing off-target effects?

  • Methodological Answer :

  • Core Modifications : Replace the pyridazine ring with pyrimidine ( ) or pyridine ( ) to assess π-π stacking efficiency.
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the fluorophenyl ring () to enhance binding entropy.
  • Linker Optimization : Test ethyl vs. propyl spacers to balance conformational flexibility and steric hindrance ( ).
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with PRMT3 or FLT3 kinase .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :

  • Solubility Enhancement : Formulate as a salt (e.g., HCl salt) or use co-solvents (PEG-400/Cremophor EL) to address poor aqueous solubility (see aqueous formulations in ).
  • Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic soft spots. Introduce deuterium at vulnerable positions (e.g., ethylene linker) to prolong half-life .
  • Pharmacokinetic Profiling : Compare AUC (area under the curve) and Cmax values across species to adjust dosing regimens .

Q. Which advanced analytical methods are critical for elucidating its mechanism of action?

  • Methodological Answer :

  • X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PRMT3) to identify key hydrogen bonds (e.g., urea NH→Glu127) .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (ka/kd) to quantify affinity (KD < 100 nM preferred) .
  • Cryo-EM : For large protein complexes, use single-particle analysis to map compound interactions .

Q. How can researchers address discrepancies in bioactivity data across different assay platforms?

  • Methodological Answer :

  • Standardize Assay Conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. HEPES) and ATP concentrations (1 mM for kinase assays) .
  • Control for Redox Activity : Include trolox or DTT to rule out false positives from thiol-reactive intermediates .
  • Cross-Validate with Orthogonal Assays : Pair enzymatic assays with cellular viability readouts (e.g., MTT or CellTiter-Glo®) .

Key Recommendations

  • Prioritize Crystallography : Resolve co-structures early to guide SAR .
  • Leverage Fluorine NMR : ¹⁹F NMR (470 MHz) can track metabolic degradation of the fluorophenyl group .
  • Adopt QbD (Quality by Design) : Use DoE (Design of Experiments) to optimize synthetic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.